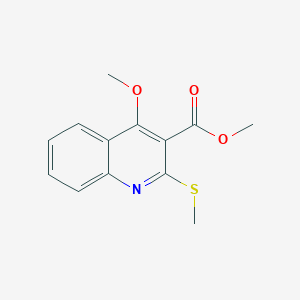

![molecular formula C24H18ClN3O B6511972 1-(4-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932325-48-9](/img/structure/B6511972.png)

1-(4-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . They are successfully synthesized and their structures are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Synthesis Analysis

The synthesis of similar compounds involves the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines in 81–91% yields .Molecular Structure Analysis

The molecular structure of similar compounds is elucidated using single-crystal X-ray diffraction technique .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include cyclization of 1,2-diamine derivatives with sulfonium salts .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are typically characterized by FT-IR, UV–visible, 1H NMR, HRMS techniques .Scientific Research Applications

1-(4-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has been studied extensively in the field of medicinal chemistry and has been found to have a variety of therapeutic applications. It has been used to modulate various biological pathways, such as those involved in inflammation, apoptosis, and angiogenesis. It has also been studied for its potential applications in the treatment of cancer, cardiovascular disease, and diabetes. Additionally, this compound has been used as a tool to study the molecular mechanisms of various diseases, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.

Mechanism of Action

1-(4-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is believed to exert its effects by targeting a variety of biological pathways. It has been found to modulate the activity of various enzymes, such as cyclooxygenase-2, lipoxygenase, and nitric oxide synthase. Additionally, this compound has been found to inhibit the activity of various transcription factors, such as NF-κB and AP-1. Furthermore, this compound has been found to regulate the expression of various genes, such as those involved in inflammation and apoptosis.

Biochemical and Physiological Effects

This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, such as cyclooxygenase-2, lipoxygenase, and nitric oxide synthase. Additionally, this compound has been found to modulate the expression of various genes, such as those involved in inflammation and apoptosis. Furthermore, this compound has been found to inhibit the activity of various transcription factors, such as NF-κB and AP-1. Finally, this compound has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several advantages and limitations for laboratory experiments. The primary advantage of this compound is its ability to modulate various biological pathways, making it an ideal tool for studying the molecular mechanisms of various diseases. Additionally, this compound is relatively easy to synthesize and has a high purity. However, this compound is relatively expensive, and its effects can vary depending on the dose and the type of cells used.

Future Directions

The potential future directions of research on 1-(4-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline are numerous. One potential direction is to further investigate its anti-cancer properties and explore potential clinical applications. Additionally, further research could be done to explore the potential therapeutic applications of this compound in the treatment of cardiovascular disease and diabetes. Furthermore, further research could be done to investigate the potential synergistic effects of this compound in combination with other drugs. Finally, further research could be done to investigate the potential side effects of this compound and identify ways to minimize them.

Synthesis Methods

1-(4-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is synthesized using a multi-step process involving the condensation of 4-chlorophenylacetic acid with 4-methylphenylhydrazine in the presence of a base catalyst. This reaction produces 4-chlorophenyl-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline. The reaction is typically carried out in an inert atmosphere and at temperatures of up to 150°C. The reaction is usually complete within 30 minutes and yields a product with a purity of over 95%.

properties

IUPAC Name |

1-(4-chlorophenyl)-6-methoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClN3O/c1-15-6-8-16(9-7-15)22-20-14-26-23-19(4-3-5-21(23)29-2)24(20)28(27-22)18-12-10-17(25)11-13-18/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHDVRVFMQDFCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)OC)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethoxyphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6511896.png)

![3-methoxy-N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide](/img/structure/B6511900.png)

![methyl 4-[(2-chlorophenyl)methoxy]-2-{[(4-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate](/img/structure/B6511906.png)

![methyl 4-[(4-chlorophenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate](/img/structure/B6511910.png)

![methyl 3-({[(2,6-dimethylphenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate](/img/structure/B6511927.png)

![2-{6-[(4-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}-N-(3-phenylpropyl)acetamide](/img/structure/B6511936.png)

![2-(1H-1,3-benzodiazol-1-yl)-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one](/img/structure/B6511944.png)

![1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6511958.png)

![3-(4-chlorophenyl)-1-(3-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6511959.png)

![6-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6511963.png)

![1-(3-chloro-4-methylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6511964.png)

![1-(3-fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6511969.png)

![1-(3-chloro-4-methylphenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6511981.png)